Cyclohexanecarboxamide,1-((3-chlorophenyl)aminocarbonylamino)-n-(2-furanylmethyl)-
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Overview
Description
CYCLOHEXANECARBOXAMIDE, 1-[[[(3-CHLOROPHENYL)AMINO]CARBONYL]AMINO]-N-(2-FURANYLMETHYL)- is a complex organic compound with a unique structure that includes a cyclohexane ring, a carboxamide group, a chlorophenyl group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CYCLOHEXANECARBOXAMIDE, 1-[[[(3-CHLOROPHENYL)AMINO]CARBONYL]AMINO]-N-(2-FURANYLMETHYL)- typically involves multiple steps, starting with the preparation of the cyclohexanecarboxamide core. This can be achieved through the reaction of cyclohexanecarboxylic acid with ammonia or an amine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
CYCLOHEXANECARBOXAMIDE, 1-[[[(3-CHLOROPHENYL)AMINO]CARBONYL]AMINO]-N-(2-FURANYLMETHYL)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions may introduce new functional groups such as alkyl or aryl groups .
Scientific Research Applications
CYCLOHEXANECARBOXAMIDE, 1-[[[(3-CHLOROPHENYL)AMINO]CARBONYL]AMINO]-N-(2-FURANYLMETHYL)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research may focus on its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of CYCLOHEXANECARBOXAMIDE, 1-[[[(3-CHLOROPHENYL)AMINO]CARBONYL]AMINO]-N-(2-FURANYLMETHYL)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyclohexanecarboxamides and derivatives with different substituents on the cyclohexane ring or the amide group. Examples include:
- Cyclohexanecarboxamide
- Cyclohexylcarboxamide
- Hexahydrobenzoic acid amide
Uniqueness
The uniqueness of CYCLOHEXANECARBOXAMIDE, 1-[[[(3-CHLOROPHENYL)AMINO]CARBONYL]AMINO]-N-(2-FURANYLMETHYL)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H22ClN3O3 |
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Molecular Weight |
375.8 g/mol |
IUPAC Name |
1-[(3-chlorophenyl)carbamoylamino]-N-(furan-2-ylmethyl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C19H22ClN3O3/c20-14-6-4-7-15(12-14)22-18(25)23-19(9-2-1-3-10-19)17(24)21-13-16-8-5-11-26-16/h4-8,11-12H,1-3,9-10,13H2,(H,21,24)(H2,22,23,25) |
InChI Key |
FNENAQPSLULFNL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C(=O)NCC2=CC=CO2)NC(=O)NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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